molecular formula C7H8 B12306462 Toluene-4-d1

Toluene-4-d1

Cat. No.: B12306462
M. Wt: 93.14 g/mol
InChI Key: YXFVVABEGXRONW-VMNATFBRSA-N
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Description

Toluene-4-d1, also known as 4-deuterotoluene, is a deuterium-labeled compound. Deuterium is a stable isotope of hydrogen, and in this compound, one of the hydrogen atoms in the toluene molecule is replaced by deuterium. This compound is often used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and environmental science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Toluene-4-d1 can be synthesized through several methods. One common approach involves the deuteration of toluene using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure the efficient exchange of hydrogen atoms with deuterium.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of deuterated reagents and catalysts to achieve high yields and purity. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Toluene-4-d1 undergoes various chemical reactions similar to those of toluene. These include:

    Oxidation: this compound can be oxidized to form benzyl alcohol, benzaldehyde, and benzoic acid.

    Reduction: The compound can be reduced to form methylcyclohexane.

    Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of compounds such as nitrotoluene and chlorotoluene.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

    Substitution: Reagents like nitric acid (HNO3) and chlorine (Cl2) are used for nitration and chlorination reactions, respectively.

Major Products

The major products formed from these reactions include benzyl alcohol, benzaldehyde, benzoic acid, methylcyclohexane, nitrotoluene, and chlorotoluene.

Scientific Research Applications

Toluene-4-d1 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which Toluene-4-d1 exerts its effects is primarily through the incorporation of deuterium into various molecular pathways. Deuterium has a slightly different bond strength compared to hydrogen, which can influence reaction rates and mechanisms. This property is exploited in studies to gain insights into reaction dynamics and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzene: A simple aromatic hydrocarbon with similar chemical properties.

    Ethylbenzene: An aromatic hydrocarbon with an ethyl group attached to the benzene ring.

    Xylene: A group of three isomers with two methyl groups attached to the benzene ring.

Uniqueness

Toluene-4-d1 is unique due to the presence of deuterium, which provides distinct advantages in research applications. The deuterium atom allows for the study of reaction mechanisms and pathways with greater precision, making it a valuable tool in various scientific fields.

Properties

Molecular Formula

C7H8

Molecular Weight

93.14 g/mol

IUPAC Name

1-deuterio-4-methylbenzene

InChI

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2D

InChI Key

YXFVVABEGXRONW-VMNATFBRSA-N

Isomeric SMILES

[2H]C1=CC=C(C=C1)C

Canonical SMILES

CC1=CC=CC=C1

Origin of Product

United States

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